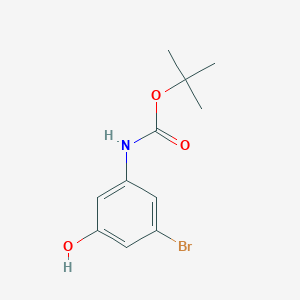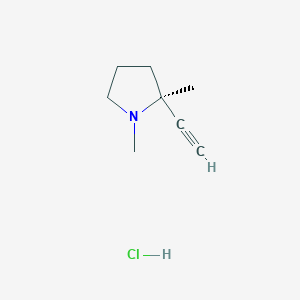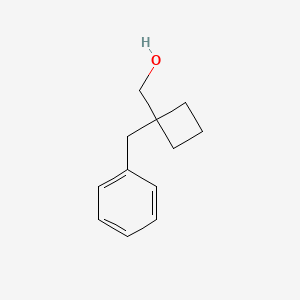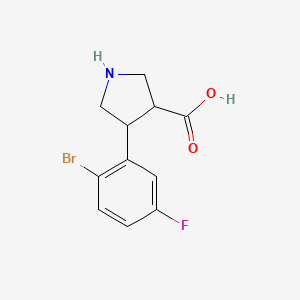
N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-5-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential applications in various therapeutic areas, particularly in cancer treatment and immunomodulation. It is a derivative of indazole and piperidine, which are both important scaffolds in drug design due to their biological activity and structural diversity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,6-dioxopiperidin-3-yl with N,1-dimethyl-1H-indazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
作用機序
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to modulate the activity of cereblon, a protein involved in the ubiquitin-proteasome pathway. By binding to cereblon, the compound can influence the degradation of target proteins, leading to altered cellular functions . This mechanism is particularly relevant in cancer therapy, where the degradation of oncogenic proteins can inhibit tumor growth .
類似化合物との比較
Similar Compounds
Lenalidomide: Another cereblon modulator with similar immunomodulatory and anticancer properties.
Pomalidomide: A derivative of thalidomide, known for its potent anticancer activity and use in multiple myeloma treatment.
Uniqueness
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-5-carboxamide stands out due to its unique structural features, which confer specific binding properties and biological activity. Its indazole scaffold provides a distinct mode of interaction with molecular targets, potentially leading to improved therapeutic outcomes compared to other cereblon modulators .
特性
分子式 |
C15H16N4O3 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC名 |
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethylindazole-5-carboxamide |
InChI |
InChI=1S/C15H16N4O3/c1-18(12-5-6-13(20)17-14(12)21)15(22)9-3-4-11-10(7-9)8-16-19(11)2/h3-4,7-8,12H,5-6H2,1-2H3,(H,17,20,21) |
InChIキー |
PPSYZKDOOIQBNW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(C)C3CCC(=O)NC3=O)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol](/img/structure/B13556450.png)


![tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)




![Bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13556514.png)



![Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13556536.png)
